![molecular formula C17H11NO4 B2405522 2-(1,3-Benzodioxol-5-yl)quinoline-4-carboxylic acid CAS No. 174636-86-3](/img/structure/B2405522.png)
2-(1,3-Benzodioxol-5-yl)quinoline-4-carboxylic acid
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Overview
Description
2-(1,3-Benzodioxol-5-yl)quinoline-4-carboxylic acid (2BQC) is an aromatic heterocyclic compound that is used in a variety of scientific research applications. It is a member of the quinoline class of compounds and is characterized by its unique molecular structure and properties. 2BQC has been used in a variety of biochemical and physiological studies, as well as in laboratory experiments.
Scientific Research Applications
Synthesis and Antibacterial Properties
- A study by Shankerrao et al. (2013) discussed the synthesis of phenolic esters and amides of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid, showing their significant antioxidant and antibacterial activities against various pathogens, including Enterococcus sp. and Staphylococcus aureus (Shankerrao, Bodke, & Mety, 2013).
Novel Compound Synthesis
- Gao et al. (2011) described the synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives, contributing to the development of new compounds in this chemical class (Gao, Liu, Jiang, & Li, 2011).
Potential in Treating Tuberculosis
- Li et al. (2019) synthesized new compounds from ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate, which showed significant anti-tubercular activity, suggesting potential use in tuberculosis treatment (Li, Xu, Li, Gao, & Chen, 2019).
Fluorescent Properties for Probing Applications
- Bodke, Shankerrao, and Harishkumar (2013) synthesized 2-(1-benzofuran-2-yl)-4-(1,3 benzoxazol-2-yl/1,3-benzothiazol-2-yl) quinoline derivatives as blue-green fluorescent probes, indicating their potential use in fluorescence-based applications (Bodke, Shankerrao, & Harishkumar, 2013).
Applications in Catalysis
- Dayan, Tercan, and Özdemir (2016) explored Ru(II) complexes with bidentate benzimidazole-based ligands derived from quinoline-2-carboxylic acid for the catalytic oxidation of benzyl alcohol, highlighting their potential in catalysis (Dayan, Tercan, & Özdemir, 2016).
Antimicrobial Screening
- Idrees et al. (2020) synthesized and evaluated the antimicrobial activity of 5-(benzofuran-2-yl)-N-(3-chloro-4-(2-(p-tolyloxy) substituted quinolin-3-yl)-2-oxoazetidin-1-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives, again indicating the potential pharmaceutical applications of these compounds (Idrees, Bodkhe, Siddiqui, & Kola, 2020).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit human tissue-nonspecific alkaline phosphatase (h-tnap), human intestinal alkaline phosphatase (h-iap), and human placental alkaline phosphatase (h-plap) . These enzymes play crucial roles in various biological processes, including bone mineralization, lipid metabolism, and gut homeostasis.
Mode of Action
It’s likely that the compound interacts with its targets by binding to the active site, thereby inhibiting the enzyme’s function .
Result of Action
Inhibition of alkaline phosphatases can lead to alterations in phosphate and lipid metabolism, potentially impacting various cellular processes .
properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)quinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO4/c19-17(20)12-8-14(18-13-4-2-1-3-11(12)13)10-5-6-15-16(7-10)22-9-21-15/h1-8H,9H2,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPOVLKMMKKJBON-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC4=CC=CC=C4C(=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Benzodioxol-5-yl)quinoline-4-carboxylic acid |
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